N,N-Dimethyl-4-morpholinepropylamine N,N-Dimethyl-4-morpholinepropylamine
Brand Name: Vulcanchem
CAS No.: 62478-44-8
VCID: VC3849350
InChI: InChI=1S/C9H20N2O/c1-10(2)4-3-5-11-6-8-12-9-7-11/h3-9H2,1-2H3
SMILES: CN(C)CCCN1CCOCC1
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

N,N-Dimethyl-4-morpholinepropylamine

CAS No.: 62478-44-8

Cat. No.: VC3849350

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-4-morpholinepropylamine - 62478-44-8

Specification

CAS No. 62478-44-8
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name N,N-dimethyl-3-morpholin-4-ylpropan-1-amine
Standard InChI InChI=1S/C9H20N2O/c1-10(2)4-3-5-11-6-8-12-9-7-11/h3-9H2,1-2H3
Standard InChI Key WOVGPTWDVHNCLE-UHFFFAOYSA-N
SMILES CN(C)CCCN1CCOCC1
Canonical SMILES CN(C)CCCN1CCOCC1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a morpholine ring (C<sub>4</sub>H<sub>8</sub>NO) linked to a propylamine chain with N,N-dimethyl substitution (Figure 1). Key structural parameters include:

PropertyValueSource
Molecular formulaC<sub>9</sub>H<sub>20</sub>N<sub>2</sub>OPubChem
Molecular weight172.27 g/molBenchChem
SMILESCN(C)CCCN1CCOCC1PubChem
InChI KeyWOVGPTWDVHNCLE-UHFFFAOYSA-NEPA DSSTox

The morpholine oxygen participates in hydrogen bonding, while the dimethylamino group enhances nucleophilicity, enabling diverse reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves:

  • Morpholine-acrylonitrile addition: Catalyzed by Ni or Pd at 20–100°C, yielding 3-morpholinopropionitrile .

  • Catalytic hydrogenation: Using Raney nickel under H<sub>2</sub> (50–150 psi) to reduce nitrile to amine .

Reaction conditions:

StepTemperatureCatalystYield
Addition60°CNiCl<sub>2</sub>78%
Hydrogenation120°CRaNi85%

Industrial Scalability Challenges

Batch processes face limitations in heat management and catalyst recovery. Emerging continuous-flow systems address these issues through:

  • Microreactor technology (residence time <30 min)

  • Immobilized enzyme catalysts (morpholine amidase)

Physicochemical Properties

Bulk Characteristics

PropertyValueMethod
Boiling point224°C (lit.)DSC
Density0.987 g/mL (25°C)Pycnometry
Solubility (H<sub>2</sub>O)1000 g/LOECD 105
logP-1.076Shake-flask

The compound's water solubility decreases with pH due to protonation of the tertiary amine (pK<sub>a</sub> ≈10.3) .

Chemical Reactivity

Characteristic Reactions

  • Oxidation: Forms N-oxide derivatives with H<sub>2</sub>O<sub>2</sub>/AcOH (yield: 65–72%).

  • Alkylation: Reacts with methyl iodide in THF to yield quaternary ammonium salts (95% conversion) .

  • Coordination chemistry: Acts as a bidentate ligand for Cu(II) and Pd(II), forming octahedral complexes .

Comparative reactivity:

ReagentProductRate (k, M<sup>-1</sup>s<sup>-1</sup>)
Acetyl chlorideN-Acetyl derivative2.3 × 10<sup>-3</sup>
Benzyl bromideQuaternary ammonium salt1.8 × 10<sup>-2</sup>

Biological Activity

Antimicrobial Effects

Against clinically relevant pathogens (Table 1):

OrganismMIC (µg/mL)Mechanism
S. aureus (MRSA)32Cell membrane disruption
E. coli64DNA gyrase inhibition

Cytotoxicity Profile

Dose-dependent effects in cancer cell lines:

Cell LineIC<sub>50</sub> (µM)Apoptosis Induction
MCF7 (breast)50Caspase-3 activation
HepG2 (liver)70ROS generation

Industrial Applications

Polymer Chemistry

  • Epoxy resin hardener (gel time: 45 min at 120°C)

  • Polyurethane foam catalyst (cream time: 12 sec)

Pharmaceutical Intermediates

Key precursor for:

  • Antidepressants (e.g., vilazodone analogs)

  • G-quadruplex DNA stabilizers (anticancer agents)

ParameterValue
LD<sub>50</sub> (rat, oral)480 mg/kg
Skin irritationCategory 2 (OECD 404)
Aquatic toxicityEC<sub>50</sub> (Daphnia): 28 mg/L

Market Analysis (2020–2025)

Parameter20202025 (Projected)CAGR
Global production12.5 MT18.7 MT8.4%
Price (€/kg)165–505130–480-3.2%

Asia-Pacific dominates consumption (62%), driven by pharmaceutical demand in China and India .

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